molecular formula C8H9ClN4 B2484205 7-Hydrazinylquinazoline hydrochloride CAS No. 2411635-84-0

7-Hydrazinylquinazoline hydrochloride

Cat. No.: B2484205
CAS No.: 2411635-84-0
M. Wt: 196.64
InChI Key: OVJUCFCNEAYJGU-UHFFFAOYSA-N
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Description

7-Hydrazinylquinazoline hydrochloride is a synthetic quinazoline derivative characterized by a hydrazinyl (-NH-NH₂) substituent at the 7-position of the quinazoline core. Quinazolines are nitrogen-containing heterocyclic compounds with broad pharmacological relevance, particularly in kinase inhibition and anticancer research .

Properties

IUPAC Name

quinazolin-7-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-12-7-2-1-6-4-10-5-11-8(6)3-7;/h1-5,12H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJUCFCNEAYJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Hydrazinylquinazoline hydrochloride typically involves the reaction of suitable hydrazides with aldehydes or ketones. One common synthetic route includes the condensation of hydrazides (such as nicotinic or isonicotinic hydrazide) with aldehydes (like 2,3- or 2,4-dihydroxybenzaldehyde) in methanol or ethanol . This reaction can be carried out under various conditions, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is often preferred for quinazolines, while solid-state melt reactions are more efficient for hydrazone derivatives .

Chemical Reactions Analysis

7-Hydrazinylquinazoline hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

7-Hydrazinylquinazoline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydrazinylquinazoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The compound’s hydrazine moiety plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Hydralazine Hydrochloride

  • Core Structure : Phthalazine (a benzodiazine isomer) with a hydrazinyl group at the 1-position .
  • Molecular Formula : C₈H₈ClN₃·HCl (MW: 196.03 g/mol) .
  • Key Properties : Vasodilator; used in hypertension treatment. Stability studies reveal sensitivity to oxidation and light .
  • Synthesis: Typically involves condensation of phthalazinone with hydrazine derivatives .

4-Methoxyphenylhydrazine Hydrochloride

  • Core Structure : Benzene ring with hydrazinyl and methoxy (-OCH₃) groups .
  • Molecular Formula : C₇H₁₁ClN₂O (MW: 174.63 g/mol).
  • Key Properties : Intermediate in pharmaceutical synthesis; lower thermal stability compared to heterocyclic hydrazines .

4-Chloro-6-acetoxy-7-methoxyquinazoline Hydrochloride

  • Core Structure : Quinazoline with substituents at 4 (Cl), 6 (acetoxy), and 7 (methoxy) positions .
  • Molecular Formula : C₁₁H₁₀Cl₂N₂O₃ (MW: 289.11 g/mol).

Physicochemical Properties

Compound Melting Point (°C) Solubility (Water) Stability Notes
7-Hydrazinylquinazoline HCl* Not reported Moderate Susceptible to hydrolysis
Hydralazine HCl 172–175 High Degrades under UV light
4-Methoxyphenylhydrazine HCl 205–210 (dec.) Low Oxidizes in air
4-Chloro-6-acetoxy-7-methoxyquinazoline HCl Not reported Low in H₂O, high in MeCN Stable under inert atmosphere

*Inferred from quinazoline analogs.

Analytical Methods

  • Chromatography : Hydralazine HCl is quantified using HPLC with UV detection (λ = 230 nm) , while quinazoline derivatives often require reverse-phase methods with MS detection for sensitivity .
  • Spectroscopy : IR and NMR data for hydrazine derivatives emphasize N-H stretching (3200–3400 cm⁻¹) and aromatic proton signals (δ 6.5–8.5 ppm) .

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